molecular formula C2H7O4P B1618865 Bis(hydroxymethyl)phosphinic acid CAS No. 2074-67-1

Bis(hydroxymethyl)phosphinic acid

Cat. No.: B1618865
CAS No.: 2074-67-1
M. Wt: 126.05 g/mol
InChI Key: INZLXIUOICFWDW-UHFFFAOYSA-N
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Description

Bis(hydroxymethyl)phosphinic acid is an organophosphorus compound with the molecular formula C2H7O4P It is a derivative of phosphinic acid, characterized by the presence of two hydroxymethyl groups attached to the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(hydroxymethyl)phosphinic acid can be synthesized through the reaction of phosphinic acid or sodium phosphinate with formaldehyde, trioxane, or paraformaldehyde in water. This reaction is typically carried out in an autoclave at temperatures ranging from 100°C to 200°C under the pressure reached at a residence time of 5 to 20 hours . Another method involves the reaction of a 50% aqueous solution of phosphinic acid or sodium phosphinate with paraformaldehyde and concentrated hydrochloric acid under normal pressure at boiling temperature for 50 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of autoclaves and precise temperature and pressure control are essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Bis(hydroxymethyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxymethyl groups and the phosphorus atom.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions with amines can produce aminomethylphosphinic acids .

Mechanism of Action

The mechanism of action of bis(hydroxymethyl)phosphinic acid involves its interaction with molecular targets through its hydroxymethyl and phosphinic acid groups. These interactions can lead to the inhibition of specific enzymes or the modification of biological pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Bis(hydroxymethyl)phosphinic acid can be compared with other similar organophosphorus compounds, such as:

Properties

IUPAC Name

bis(hydroxymethyl)phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7O4P/c3-1-7(5,6)2-4/h3-4H,1-2H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZLXIUOICFWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(O)P(=O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285438
Record name bis(hydroxymethyl)phosphinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2074-67-1
Record name Bis(hydroxymethyl)phosphinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC41906
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41906
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Record name bis(hydroxymethyl)phosphinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(hydroxymethyl)phosphinic acid
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Record name BIS(HYDROXYMETHYL)PHOSPHINIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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